molecular formula C12H19BN2O4S B1434258 (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704095-84-0

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1434258
CAS No.: 1704095-84-0
M. Wt: 298.17 g/mol
InChI Key: FGHYYXLOCMFFLV-UHFFFAOYSA-N
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Description

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, medicinal chemistry, and material science. The presence of both boronic acid and sulfonyl groups in its structure makes it a versatile reagent for various chemical transformations.

Biochemical Analysis

Biochemical Properties

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The boronic acid moiety of the compound forms a reversible covalent bond with the serine residue in the active site of these enzymes, leading to their inhibition. This interaction is highly specific and can be used to study the function of serine proteases in different biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of a reversible covalent bond with the active site of the enzyme. This compound can also modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of metabolites such as glucose and ATP. These interactions can have significant implications for cellular energy homeostasis and overall metabolic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effectiveness. For example, the compound may accumulate in lysosomes, where it can inhibit lysosomal enzymes and affect cellular degradation pathways .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Aryl Sulfonyl Intermediate: The starting material, 2-methylphenylboronic acid, undergoes sulfonylation with 4-methylpiperazine in the presence of a sulfonylating agent such as sulfonyl chloride.

    Boronic Acid Functionalization: The intermediate is then subjected to boronic acid functionalization using boron reagents under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Boronic esters, boronic anhydrides.

    Reduction Products: Sulfoxides, sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the sulfonyl and piperazine groups, making it less versatile in certain reactions.

    (4-Methylpiperazin-1-yl)sulfonylphenylboronic Acid: Similar structure but without the 2-methyl group, which may affect its reactivity and binding properties.

Uniqueness: The presence of both the boronic acid and sulfonyl groups, along with the piperazine moiety, makes (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, with the CAS number 1704095-84-0, is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

The molecular formula of this compound is C13H18B N3O2S, with a molecular weight of 275.18 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Boronic acids, including this compound, are recognized for their ability to inhibit proteasomes and certain enzymes involved in cellular signaling pathways. The presence of the piperazine moiety enhances the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown cytotoxic effects against prostate cancer cells. In one study, boronic compounds were tested on PC-3 prostate cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 µM. Specifically:

CompoundConcentration (µM)Cell Viability (%)
B5533
B7544

These results indicate that while the compounds effectively reduce cancer cell viability, they maintain higher viability in healthy cells (71% for healthy cells treated with B5 and 95% for B7) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that it exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 mm to 13 mm depending on the microorganism and concentration used .

Case Studies

  • Prostate Cancer Treatment : A study evaluating the effects of boronic acid derivatives on prostate cancer cells revealed that these compounds could selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
  • Antimicrobial Efficacy : Another study explored the effectiveness of boronic acids against drug-resistant bacteria. The results indicated that these compounds could inhibit growth in strains resistant to conventional antibiotics, suggesting a potential role in treating infections caused by resistant pathogens .

Properties

IUPAC Name

[2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHYYXLOCMFFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155190
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704095-84-0
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704095-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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